
11-乙基喜树碱
描述
11-Ethyl Camptothecin is a derivative of camptothecin, a naturally occurring alkaloid isolated from the Chinese tree Camptotheca acuminata. Camptothecin and its derivatives are known for their potent anticancer properties, primarily due to their ability to inhibit the enzyme DNA topoisomerase I. This inhibition leads to DNA damage and subsequent cell death, making these compounds valuable in cancer treatment .
科学研究应用
11-Ethyl Camptothecin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the structure-activity relationship of camptothecin derivatives.
Biology: Investigated for its effects on cellular processes, including DNA replication and repair.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
作用机制
Target of Action
The primary target of 11-Ethyl Camptothecin is the nuclear enzyme DNA topoisomerase I . This enzyme plays a crucial role in DNA replication by relieving the torsional stress of supercoiled DNA .
Pharmacokinetics
The pharmacokinetics of 11-Ethyl Camptothecin are complex . It is known to exist in an active lactone form and an inactive carboxylate form, with an equilibrium between these forms depending on the pH and the presence of binding proteins . The compound undergoes extensive metabolic conversion by various enzyme systems . .
Result of Action
The result of 11-Ethyl Camptothecin’s action is DNA damage, which leads to apoptosis, or programmed cell death . This makes it a potent anticancer agent, as it can interrupt the cell division processes of cancer cells .
Action Environment
The action, efficacy, and stability of 11-Ethyl Camptothecin can be influenced by various environmental factors. For instance, its solubility can affect its bioavailability and thus its therapeutic effectiveness . Additionally, the pH of the environment can impact the equilibrium between its active and inactive forms .
生化分析
Biochemical Properties
11-Ethyl Camptothecin interacts with various enzymes, proteins, and other biomolecules. Its primary target is DNA topoisomerase I . By binding to the topoisomerase I and DNA complex, it forms a ternary complex, stabilizing it and preventing DNA re-ligation . This interaction leads to DNA damage, which results in apoptosis .
Cellular Effects
11-Ethyl Camptothecin has significant effects on various types of cells and cellular processes. It influences cell function by causing DNA damage, which leads to apoptosis . This can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, treatment with camptothecins can induce transcription of the c-fos and c-jun early response genes, which occurs in association with internucleosomal DNA fragmentation, a characteristic of programmed cell death .
Molecular Mechanism
The molecular mechanism of action of 11-Ethyl Camptothecin involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the topoisomerase I and DNA complex, forming a ternary complex . This prevents DNA re-ligation, leading to DNA damage and apoptosis .
Temporal Effects in Laboratory Settings
The effects of 11-Ethyl Camptothecin change over time in laboratory settings. It has been observed that 11-Ethyl Camptothecin can induce obvious DNA damage and has superior antitumor activity against colon cancer cells compared to CPT-11 and SN38 .
Dosage Effects in Animal Models
The effects of 11-Ethyl Camptothecin vary with different dosages in animal models. In a phase I study of weekly intravenous infusions of CPT-11, a related compound, the dose-limiting toxic effects were myelosuppression (predominantly leukopenia) and unpredictable diarrhea .
Metabolic Pathways
11-Ethyl Camptothecin is involved in various metabolic pathways. It undergoes extensive metabolic conversion by various enzyme systems, including esterases to form SN-38, UGT1A1 mediating glucuronidation of SN-38, as well as CYP3A4, which forms several pharmacologically inactive oxidation products .
Transport and Distribution
11-Ethyl Camptothecin is transported and distributed within cells and tissues. The elimination routes of 11-Ethyl Camptothecin depend on the presence of drug-transporting proteins, notably P-glycoprotein and canalicular multispecific organic anion transporter, present on the bile canalicular membrane .
Subcellular Localization
Given its mechanism of action, it is likely to be localized in the nucleus where it interacts with DNA topoisomerase I .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 11-Ethyl Camptothecin typically involves the modification of the camptothecin structureThis can be achieved through various organic synthesis techniques, including Friedel-Crafts alkylation and other electrophilic substitution reactions .
Industrial Production Methods: Industrial production of 11-Ethyl Camptothecin often involves biotechnological approaches. Plant tissue culture techniques, such as cell suspension culture and hairy root culture, are employed to produce camptothecin, which is then chemically modified to obtain 11-Ethyl Camptothecin. Genetic manipulation and bioreactor scale production are also explored to enhance yield and sustainability .
化学反应分析
Types of Reactions: 11-Ethyl Camptothecin undergoes various chemical reactions, including:
Oxidation: Conversion to N-oxide derivatives.
Reduction: Formation of reduced analogs.
Substitution: Introduction of different functional groups at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides under acidic or basic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Reduced camptothecin analogs.
Substitution: Various functionalized camptothecin derivatives.
相似化合物的比较
Camptothecin: The parent compound with similar topoisomerase I inhibitory activity.
Topotecan: A water-soluble derivative used in cancer chemotherapy.
Irinotecan: Another derivative used clinically for its potent anticancer effects.
SN-38: The active metabolite of irinotecan with enhanced potency.
Uniqueness of 11-Ethyl Camptothecin: 11-Ethyl Camptothecin is unique due to the presence of an ethyl group at the 11th position, which can influence its pharmacokinetic properties and enhance its anticancer activity. This modification may result in improved solubility, stability, and efficacy compared to other camptothecin derivatives .
属性
IUPAC Name |
(19S)-6,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-3-12-5-6-13-8-14-10-24-18(19(14)23-17(13)7-12)9-16-15(20(24)25)11-28-21(26)22(16,27)4-2/h5-9,27H,3-4,10-11H2,1-2H3/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXXQRSXMWIURP-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=NC3=C(CN4C3=CC5=C(C4=O)COC(=O)C5(CC)O)C=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC2=NC3=C(CN4C3=CC5=C(C4=O)COC(=O)[C@@]5(CC)O)C=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652573 | |
| Record name | (4S)-4,8-Diethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185807-29-8 | |
| Record name | (4S)-4,8-Diethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


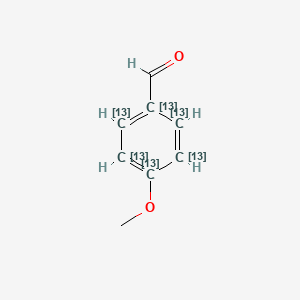
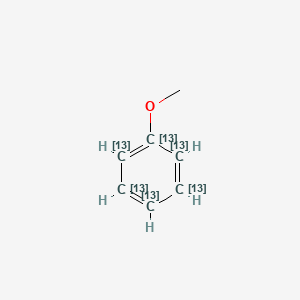
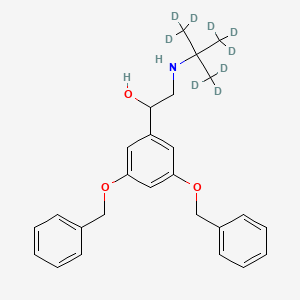
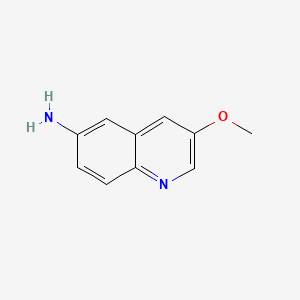

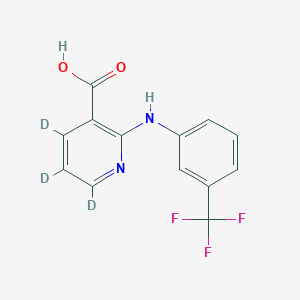
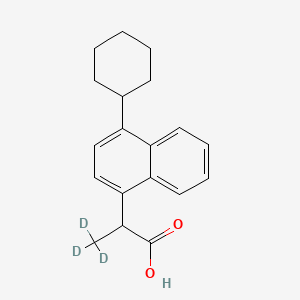
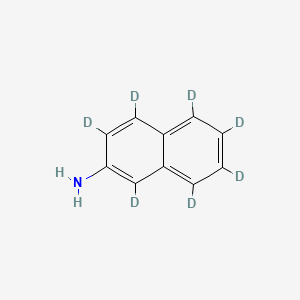
![(7Z,9S,10S,11S,12Z,14S,16Z,20S,21S,22Z,24Z,26Z)-4,10,14,20-tetrahydroxy-3,7,9,11,17,21,27-heptamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone](/img/structure/B564342.png)
![[(1S,2R,3S,4R,6Z,10S)-2-hydroxy-6,10-dimethyl-3-propan-2-yl-11-oxabicyclo[8.1.0]undec-6-en-4-yl] (E)-3-phenylprop-2-enoate](/img/structure/B564344.png)
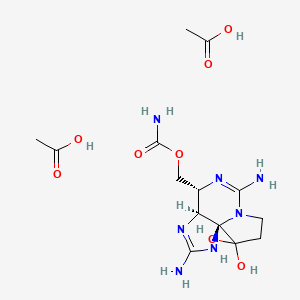
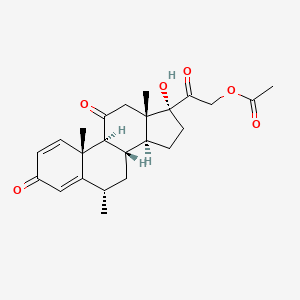

![4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butanal](/img/structure/B564350.png)
